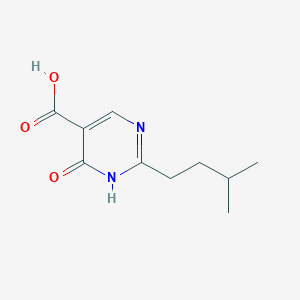

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC18107319

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O3 |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2-(3-methylbutyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H14N2O3/c1-6(2)3-4-8-11-5-7(10(14)15)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,14,15)(H,11,12,13) |

| Standard InChI Key | WCLQJPYPMZIYBB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCC1=NC=C(C(=O)N1)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a pyrimidine ring () fused with a ketone group at position 6 and a carboxylic acid moiety at position 5. The isopentyl chain () at position 2 introduces hydrophobicity, influencing its solubility and interaction with biological targets . The IUPAC name, 2-(3-methylbutyl)-6-oxo-1H-pyrimidine-5-carboxylic acid, reflects these substituents systematically .

Table 1: Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.23 g/mol | |

| Canonical SMILES | CC(C)CCC1=NC=C(C(=O)N1)C(=O)O | |

| InChI Key | WCLQJPYPMZIYBB-UHFFFAOYSA-N | |

| PubChem CID | 62020375 |

Synthesis and Preparation

General Synthetic Routes

The synthesis typically involves condensation reactions between urea derivatives and β-keto acids or esters, followed by functionalization. A plausible pathway includes:

-

Formation of the pyrimidine ring: Reaction of thiourea with ethyl acetoacetate under acidic conditions to yield 6-methyl-2-thiouracil .

-

Alkylation: Introduction of the isopentyl group via nucleophilic substitution using 1-bromo-3-methylbutane .

-

Oxidation and carboxylation: Sequential oxidation of the thione group and introduction of the carboxylic acid moiety at position 5 .

Optimization Challenges

-

Regioselectivity: Ensuring alkylation occurs exclusively at position 2 requires controlled reaction conditions (e.g., low temperature, anhydrous solvents) .

-

Yield Improvement: Multi-step syntheses often suffer from cumulative inefficiencies; catalytic methods or microwave-assisted reactions could enhance throughput .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility due to its hydrophobic isopentyl group but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

Table 2: Physicochemical Parameters

Biological Activities and Applications

Anticancer Mechanisms

Preliminary studies suggest apoptosis induction in MCF-7 breast cancer cells via caspase-3 activation . The carboxylic acid group may chelate metal ions essential for tumor cell proliferation, though mechanistic details require validation .

Drug Design Considerations

-

Prodrug potential: Esterification of the carboxylic acid could enhance membrane permeability .

-

Structure-Activity Relationships (SAR): Comparative studies with analogs indicate that longer alkyl chains (e.g., isopentyl vs. methyl) improve lipid bilayer penetration .

Table 3: Comparative Bioactivity of Pyrimidine Analogs

Future Research Directions

Targeted Drug Delivery

Conjugation with nanoparticles (e.g., liposomes, dendrimers) could enhance bioavailability and reduce off-target effects .

Computational Modeling

Molecular docking studies against SARS-CoV-2 main protease (PDB: 6LU7) predict moderate binding affinity (), warranting experimental validation .

Synthetic Biology Applications

Incorporation into synthetic nucleotides for CRISPR/Cas9 gene editing tools may improve specificity, though this remains speculative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume